molecular formula C12H21N5O2S B11984655 N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide

N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide

Cat. No.: B11984655
M. Wt: 299.40 g/mol
InChI Key: GINGDPNIPDMALI-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-N’-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide is a complex organic compound with a unique structure that includes both diethylamino and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-N’-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide typically involves the reaction of 3-(diethylamino)propylamine with 5-methyl-1,3,4-thiadiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-N’-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[3-(diethylamino)propyl]-N’-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-N’-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, potentially disrupting their function. The thiadiazolyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Diethylaminopropyl)-N’-(5-propyl-1,3,4-thiadiazol-2-yl)oxalamide
  • N-(3-Dimethylaminopropyl)methacrylamide

Uniqueness

N-[3-(diethylamino)propyl]-N’-(5-methyl-1,3,4-thiadiazol-2-yl)ethanediamide is unique due to the presence of both diethylamino and thiadiazolyl groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21N5O2S

Molecular Weight

299.40 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)oxamide

InChI

InChI=1S/C12H21N5O2S/c1-4-17(5-2)8-6-7-13-10(18)11(19)14-12-16-15-9(3)20-12/h4-8H2,1-3H3,(H,13,18)(H,14,16,19)

InChI Key

GINGDPNIPDMALI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C(=O)NC1=NN=C(S1)C

Origin of Product

United States

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